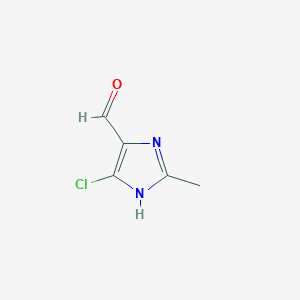

4-chloro-2-methyl-1H-imidazole-5-carbaldehyde

Description

4-Chloro-2-methyl-1H-imidazole-5-carbaldehyde is a heterocyclic compound featuring an imidazole core substituted with a chlorine atom at position 4, a methyl group at position 2, and a formyl (carbaldehyde) group at position 3.

Key physicochemical properties inferred from analogs include:

- Molecular Formula: C₅H₅ClN₂O (based on structural similarity to and ).

- Melting Point: Estimated to be >150°C, extrapolated from related compounds (e.g., 4-methyl-1H-imidazole-5-carbaldehyde melts at 165–166°C; chloro-substituted analogs often exhibit higher melting points due to increased polarity).

- Spectroscopic Data: Expected IR peaks for C=O (aldehyde) at ~1700 cm⁻¹ and C-Cl stretches at ~550–750 cm⁻¹, consistent with chloro-imidazole derivatives in and .

Properties

IUPAC Name |

5-chloro-2-methyl-1H-imidazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-3-7-4(2-9)5(6)8-3/h2H,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTEJSLIVMMLODL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-methyl-1H-imidazole-5-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including arylhalides and heterocycles .

Another method involves the use of phosphorus oxychloride and toluene as solvents. The reaction is carried out at a controlled temperature, with the addition of dimethylformamide (DMF) to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group at position 5 undergoes oxidation to form carboxylic acid derivatives.

-

Reagents/Conditions : Potassium permanganate (KMnO₄) in aqueous acidic media or chromium trioxide (CrO₃) in acetic acid.

-

Product : 4-Chloro-2-methyl-1H-imidazole-5-carboxylic acid.

-

Mechanism : The aldehyde is oxidized via a two-electron transfer process, forming a geminal diol intermediate that dehydrates to the carboxylic acid.

Reduction Reactions

The aldehyde group is reduced to a primary alcohol under mild conditions.

-

Reagents/Conditions : Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in anhydrous ether.

-

Product : 4-Chloro-2-methyl-1H-imidazole-5-methanol.

-

Yield : >85% with NaBH₄.

Nucleophilic Substitution at the Chloro Group

The chloro substituent at position 4 participates in nucleophilic displacement reactions.

Table 1: Substitution Reactions of the Chloro Group

-

Key Observation : Substitution proceeds via an SNAr mechanism, facilitated by electron-withdrawing effects of the aldehyde and imidazole ring .

Condensation Reactions

The aldehyde group reacts with methyl ketones to form chalcones, which are precursors to heterocyclic systems.

Heterocycle Formation

The compound serves as a building block for fused imidazo-pyridine and pyrazole systems.

Table 3: Heterocyclic Derivatives

-

Key Finding : Pyrazole derivatives exhibit enhanced bioactivity compared to chalcones, with IC₅₀ values as low as 2.24 μM .

Alkylation of the Imidazole Ring

The NH group at position 1 undergoes alkylation under basic conditions.

-

Reagents/Conditions : Sodium hydride (NaH) in THF, alkyl halides (e.g., methyl iodide), 20h .

-

Product : 1-Alkyl-4-chloro-2-methyl-1H-imidazole-5-carbaldehyde.

Stability and Degradation

Scientific Research Applications

Medicinal Chemistry

4-Chloro-2-methyl-1H-imidazole-5-carbaldehyde is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have been studied for their potential therapeutic effects, particularly in treating infections and cancers.

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). A study indicated that derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.25 µg/mL to 16 µg/mL against MRSA .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | MRSA | ≤0.25 |

| Derivative A | C. neoformans | ≤0.25 |

| Derivative B | E. coli | 16 |

- Anticancer Activity : Research has demonstrated that imidazole derivatives can inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The mechanism involves inducing apoptosis through caspase activation.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | 10 |

| Derivative C | HepG2 | 15 |

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, allowing chemists to develop more complex heterocyclic compounds. It can undergo various chemical reactions such as oxidation, reduction, and substitution.

- Reactions :

- Oxidation : The aldehyde group can be oxidized to a carboxylic acid.

- Reduction : The aldehyde can be reduced to a primary alcohol.

- Substitution : The chlorine atom can be replaced with other nucleophiles under basic conditions.

Agricultural Sciences

In agricultural applications, derivatives of this compound have been explored for their potential use as agrochemicals, including fungicides and herbicides. Their efficacy against plant pathogens has been documented, making them valuable in crop protection strategies.

Study on Antimicrobial Properties

A significant study focused on synthesizing a series of imidazole derivatives, including this compound, which demonstrated potent activity against MRSA with an MIC of ≤0.25 µg/mL. These compounds were evaluated for cytotoxicity and showed minimal hemolytic activity, indicating their potential as safe therapeutic agents.

Antifungal Efficacy Investigation

Another investigation assessed the antifungal properties of the compound against Cryptococcus neoformans. Results indicated that certain derivatives exhibited MIC values as low as ≤0.25 µg/mL, showcasing their potential in treating fungal infections.

Mechanism of Action

The mechanism of action of 4-chloro-2-methyl-1H-imidazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The chlorine and methyl groups contribute to the compound’s overall reactivity and specificity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 4-chloro-2-methyl-1H-imidazole-5-carbaldehyde with structurally related imidazole carbaldehydes:

Key Observations :

- Electron-Withdrawing Groups (Cl) : Chloro substitution increases polarity and melting points compared to methyl analogs (e.g., 4-methyl analog melts at 165–166°C vs. estimated >150°C for 4-chloro-2-methyl derivative).

- Aromatic Substituents : Bulky aryl groups (e.g., 4-methylphenyl in ) reduce crystallinity, as seen in lower melting points (e.g., 126–128°C for 4-chloro-1-(4-chlorophenyl)-5-phenylimidazole).

- Synthetic Flexibility : The aldehyde group enables further functionalization, such as condensation with amines (e.g., in and ).

Structural and Crystallographic Insights

- Crystal Packing : In and , a derivative with a fluorophenyl-dithiolane substituent exhibits C–H⋯S and C⋯O interactions, stabilizing the crystal lattice. Similar weak interactions may influence the solubility and stability of the target compound.

- Conformational Analysis : Imidazole rings typically adopt planar geometries, but substituents like methyl or chloro can induce slight distortions, affecting intermolecular interactions.

Biological Activity

4-Chloro-2-methyl-1H-imidazole-5-carbaldehyde is a heterocyclic organic compound belonging to the imidazole family, characterized by its unique substitution pattern. This compound has garnered attention for its potential biological activities, including enzyme inhibition and interaction with various molecular targets. This article provides a comprehensive overview of its biological activity, synthesis methods, and applications in scientific research.

Chemical Structure

The chemical structure of this compound is defined by the following features:

- Imidazole Ring : A five-membered ring containing two nitrogen atoms.

- Chloro Group : Positioned at the 4th carbon.

- Methyl Group : Located at the 2nd carbon.

- Aldehyde Group : Present at the 5th carbon.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or modulation of their activity. This interaction is crucial for its role as a building block in the development of enzyme inhibitors and receptor agonists .

Enzyme Inhibition

Research has indicated that this compound can inhibit specific enzymes, making it a candidate for therapeutic applications. For instance, it has been studied for its effects on deubiquitinating enzymes, which play significant roles in cellular regulation and signaling pathways .

Antimicrobial Properties

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. While specific data on this compound is limited, its structural analogs have shown efficacy against various bacterial strains, indicating potential for further exploration in this area .

Research Findings

Several studies have explored the biological implications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Enzyme Inhibition | Demonstrated inhibition of deubiquitinating enzymes, suggesting potential therapeutic applications. |

| Study B | Antimicrobial Activity | Found that related imidazole compounds exhibited antimicrobial effects against Gram-positive bacteria. |

| Study C | Protein Interaction | Showed stable complex formation with specific proteins, indicating potential as a drug lead compound. |

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

- Cyclization of Amido-Nitriles : Utilizing nickel catalysts under mild conditions.

- Phosphorus Oxychloride Method : Involves controlled temperature reactions with dimethylformamide (DMF) as a solvent.

These methods allow for the incorporation of various functional groups, enhancing the compound's versatility in synthetic chemistry.

Pharmaceutical Development

Due to its biological activities, this compound serves as a valuable intermediate in pharmaceutical synthesis. It is particularly relevant in developing enzyme inhibitors and other biologically active molecules.

Industrial Use

In addition to its pharmaceutical applications, this compound is utilized in producing agrochemicals and specialty chemicals due to its unique reactivity profile.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-chloro-2-methyl-1H-imidazole-5-carbaldehyde, and how do reaction conditions influence yield?

- Answer : The synthesis typically involves cyclization of precursors like 2-methylimidazole derivatives, followed by chlorination and formylation. For example, chlorination at the 4-position can be achieved using POCl₃ or SOCl₂ under anhydrous conditions, while formylation at the 5-position may employ Vilsmeier-Haack reagents (e.g., DMF/POCl₃) . Solvents such as dichloromethane or THF, combined with Lewis acid catalysts (e.g., AlCl₃), enhance regioselectivity. Optimal temperatures range from 0°C (for chlorination) to reflux (for formylation). Purification via recrystallization or column chromatography is critical for high purity (>95%) .

| Step | Reagents/Conditions | Key Parameters |

|---|---|---|

| Chlorination | POCl₃, DMF, 0–5°C | Anhydrous conditions, slow addition |

| Formylation | DMF/POCl₃, reflux | Excess reagent, inert atmosphere |

| Purification | Ethanol/water recrystallization | Solvent polarity adjustment |

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Answer :

- ¹H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Methyl (2-position) resonates as a singlet at δ 2.4–2.6 ppm, while imidazole protons show splitting patterns between δ 7.0–8.0 ppm .

- IR : A strong C=O stretch (aldehyde) at ~1700 cm⁻¹ and C-Cl stretch at ~650 cm⁻¹ confirm functional groups.

- MS : Molecular ion peak [M+H]⁺ at m/z 159 (C₅H₆ClN₂O⁺) with fragments corresponding to Cl loss (m/z 124) and aldehyde cleavage (m/z 95) .

- Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with retention time matching standards .

Q. What are the key reactivity patterns of the aldehyde group in this compound?

- Answer : The aldehyde participates in nucleophilic additions (e.g., forming Schiff bases with amines) and redox reactions:

- Oxidation : Using KMnO₄/H₂SO₄ yields 4-chloro-2-methyl-1H-imidazole-5-carboxylic acid.

- Reduction : NaBH₄ in methanol converts the aldehyde to 5-(hydroxymethyl)-4-chloro-2-methylimidazole .

- Condensation : Reacts with hydrazines to form hydrazones, useful in heterocyclic synthesis .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths/angles. For example:

- The aldehyde C=O bond length is ~1.22 Å, consistent with typical aldehydes.

- Cl-C and methyl C-C distances are 1.74 Å and 1.53 Å, respectively .

Q. What strategies mitigate conflicting spectroscopic and computational data during structural validation?

- Answer :

- Density Functional Theory (DFT) : Compare calculated (B3LYP/6-31G*) vs. experimental NMR/IR spectra to identify discrepancies (e.g., solvent effects in DFT simulations).

- Dynamic NMR : Resolve tautomerism or conformational exchange broadening signals (e.g., imidazole NH proton dynamics) .

- Mass Fragmentation Analysis : Cross-validate MS/MS fragmentation pathways with computational tools (e.g., MassFrontier) .

Q. How does steric hindrance from the 2-methyl group influence reactivity in cross-coupling reactions?

- Answer : The methyl group at the 2-position restricts access to the imidazole ring, complicating Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Strategies include:

- Ligand Optimization : Bulky ligands (XPhos) enhance steric tolerance.

- Microwave-Assisted Synthesis : Higher temperatures (120°C) improve reaction rates but may degrade the aldehyde .

- Case Study : Coupling with arylboronic acids under Pd(OAc)₂/XPhos/K₃PO₄ achieves 60–70% yield vs. <30% with smaller ligands .

Q. What role does this compound play in modulating enzyme activity, and how can binding interactions be studied?

- Answer : The aldehyde forms reversible Schiff bases with lysine residues in enzymes (e.g., proteases), inhibiting activity. Methods to study interactions:

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD ~10⁻⁶ M).

- Molecular Docking (AutoDock Vina) : Predicts binding poses in enzyme active sites (e.g., human neutrophil elastase) .

- Caution : Aldehyde hydration in aqueous buffers (forming gem-diols) may reduce effective inhibitor concentration .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and experimental dipole moments?

- Answer : Experimental dipole moments (measured in benzene) may differ from gas-phase DFT calculations due to solvent polarization effects. Correct by:

- Solvent Correction Models : Use COSMO-RS to account for solvation.

- Crystallographic Data : Compare with SCXRD-derived electrostatic potential maps .

Q. Why do different synthetic routes yield varying ratios of tautomers?

- Answer : The 1H-imidazole tautomer (NH at position 1) dominates in polar solvents (DMSO), while nonpolar solvents (toluene) favor 3H-imidazole. Monitor via variable-temperature NMR .

Methodological Tables

Table 1 : Comparison of Chlorination Agents for 4-Chloro Substitution

| Agent | Yield (%) | Byproducts | Conditions |

|---|---|---|---|

| POCl₃ | 85 | Phosphorylated imidazoles | 0°C, 12 h |

| SOCl₂ | 72 | Sulfur oxides | Reflux, 6 h |

| Cl₂ gas | 68 | Di-chlorinated species | RT, UV light |

Table 2 : Crystallographic Data for Structural Validation

| Parameter | Value |

|---|---|

| Space group | P21/c |

| a (Å) | 18.5654 |

| β (°) | 116.807 |

| R-factor | 0.042 |

| C-Cl bond length (Å) | 1.74 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.